molecular formula C5H7ClO3 B123195 Methyl 4-chloroacetoacetate CAS No. 32807-28-6

Methyl 4-chloroacetoacetate

Cat. No.: B123195
CAS No.: 32807-28-6
M. Wt: 150.56 g/mol
InChI Key: HFLMYYLFSNEOOT-UHFFFAOYSA-N
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Description

Methyl 4-chloroacetoacetate, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClO3 and its molecular weight is 150.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Agriculture and Herbicide Development

Methyl 4-chloroacetoacetate and its derivatives have been utilized in agricultural research, particularly in the development of herbicides. For example, 4-chloro-2-methyl-phenoxyacetic acid, a related compound, has been studied for its effectiveness as a selective herbicide and its impact on weed eradication and crop growth. These studies explore its differential effects on various plant species, aiding in the development of more efficient and selective agricultural chemicals (Blackman, 1945).

2. Chemical Synthesis and Industrial Applications

This compound serves as a versatile building block in chemical synthesis. It has been used to produce various compounds on an industrial scale. For instance, Methyl (E)-4-chloro-3-methoxy-2-butenoate, derived from this compound, demonstrates the compound's utility in nucleophilic substitution reactions, showcasing its role in the creation of a range of chemical products (Duc et al., 1992).

3. Electrochemical Detection and Environmental Monitoring

In the realm of environmental monitoring, derivatives of this compound, such as 4-chloro-2-methylphenoxyacetic acid, have been the focus of studies developing sensors for their detection. These sensors are important for monitoring pesticide pollution in groundwater, demonstrating the compound's relevance in environmental science and public health (Yu et al., 2022).

4. Advancements in Organic Chemistry

This compound is instrumental in advancing organic chemistry, particularly in the synthesis of complex organic compounds. Research has shown its application in creating various pyrrole and pyrrolidine derivatives, which are valuable in medicinal and synthetic organic chemistry (Dawadi & Lugtenburg, 2011); (Devi & Perumal, 2006).

Safety and Hazards

Methyl 4-chloroacetoacetate is considered hazardous. It is toxic if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . In case of contact with eyes, immediate medical attention is required .

Properties

IUPAC Name

methyl 4-chloro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLMYYLFSNEOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067719
Record name Methyl 4-chloroacetoacetate
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Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32807-28-6
Record name Methyl 4-chloroacetoacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=32807-28-6
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Record name Methyl 4-chloroacetoacetate
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Record name Butanoic acid, 4-chloro-3-oxo-, methyl ester
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Record name Methyl 4-chloroacetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-3-oxobutyrate
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Record name METHYL 4-CHLOROACETOACETATE
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Synthesis routes and methods

Procedure details

7.8 Parts of 4-chloro-4-chloromethyloxetan-2-one are dissolved in 200 parts of methanol containing 4.2 parts of anhydrous sodium bicarbonate. After stirring for 20 hours at room temperature, the solids are filtered off, the filtrate is evaporated and the residue distilled to give methyl-γ-chloroacetoacetate, b.p. 48°-50° C./0.8 mb.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Methyl 4-chloroacetoacetate utilized in the synthesis of flavor compounds?

A1: this compound plays a crucial role in the synthesis of corylone and its alkyl homologues, which are important flavor ingredients. The process involves alkylation of methyl 4-methoxyacetoacetate (derived from this compound) with an α-chloro-ketone. This is followed by cyclization, hydrolysis, and decarboxylation to yield the desired flavor compounds. [] You can find detailed synthetic routes and variations in references [] and [].

Q2: Can you elaborate on the application of this compound in creating diverse heterocyclic scaffolds?

A2: this compound can be anchored onto a solid support and subsequently reacted with urea and various aldehydes in a Biginelli-type condensation. [] The resulting 6-chloromethyl-functionalized dihydropyrimidones then act as versatile intermediates. Through distinct traceless cyclative cleavage strategies, these intermediates can be transformed into furo[3,4-d]pyrimidines, pyrrolo[3,4-d]pyrimidines, and pyrimido[4,5-d]pyridazines. []

Q3: Are there alternative synthetic routes to obtain Methyl 4-methoxyacetoacetate, a key intermediate derived from this compound?

A3: Yes, a more efficient method to prepare methyl 4-methoxyacetoacetate involves reacting this compound with methanol in the presence of sodium hydride and a metal alkaline compound. [] This reaction proceeds at room temperature and the desired product can be isolated through distillation, making it a safer and potentially more cost-effective approach. []

Q4: What are the structural characteristics of this compound?

A4: While specific spectroscopic data isn't provided in the provided research excerpts, we can deduce the following:

    Q5: Beyond its role in organic synthesis, are there other notable applications of this compound?

    A5: While the provided research primarily focuses on synthetic applications, this compound's reactivity suggests potential use in areas such as:

    • Development of new Wittig reagents: Its chloroacetoacetate moiety could serve as a precursor for novel phosphonium ylides. []

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